

# Application Note: Formulation and Evaluation of Extended-Release Pellets of Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025



Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation of oral controlled-release dosage forms.

#### 1. Introduction

**Tolterodine tartrate** is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency. The immediate-release formulation requires twice-daily administration due to its relatively short biological half-life of 2-3 hours. An extended-release (ER) formulation improves patient compliance and provides a more stable plasma concentration, reducing potential side effects.

This application note details a robust methodology for developing extended-release pellets of **tolterodine tartrate** using fluid bed coating technology. The formulation strategy involves drug layering onto inert cores followed by the application of a functional polymer coating to control the drug release.

- 2. Materials and Methods
- 2.1 Materials



| Material                                       | Grade                          | Supplier         | Purpose                             |
|------------------------------------------------|--------------------------------|------------------|-------------------------------------|
| Tolterodine Tartrate                           | USP                            |                  | Active Pharmaceutical<br>Ingredient |
| Microcrystalline<br>Cellulose (MCC)<br>Spheres | (e.g., Cellets® 700)           |                  | Inert Pellet Core                   |
| Ethylcellulose                                 | NF                             | (e.g., ETHOCEL™) | ER Film-Forming<br>Polymer          |
| Hypromellose (HPMC)                            | USP (e.g.,<br>Pharmacoat™ 603) |                  | Binder / Pore-former                |
| Dibutyl Sebacate                               | NF                             |                  | Plasticizer                         |
| Isopropyl Alcohol                              | ACS Grade                      |                  | Solvent                             |
| Methylene Chloride                             | ACS Grade                      |                  | Solvent                             |
| Purified Water                                 | USP                            |                  | Solvent                             |

## 2.2 Equipment

- Fluid Bed Processor (with Wurster insert)
- Peristaltic Pump
- Hot Air Oven
- USP Dissolution Apparatus II (Paddle)
- UV-Vis Spectrophotometer
- Sieve Shaker with standard sieves
- 3. Experimental Protocols
- 3.1. Protocol 1: Drug Layering

## Methodological & Application





This protocol describes the process of applying the active pharmaceutical ingredient onto the inert MCC cores.

- Binder Solution Preparation: Dissolve Hypromellose (3% w/w) in a 90:10 mixture of isopropyl alcohol and purified water with continuous stirring until a clear solution is obtained.
- Drug Suspension Preparation: Disperse Tolterodine Tartrate into the binder solution.
  Homogenize the suspension for 30 minutes.
- Fluid Bed Coating (Wurster Process):
  - Preheat the fluid bed processor to the target inlet air temperature (50-55°C).
  - Charge the MCC spheres (1000 g) into the Wurster coater.
  - Fluidize the spheres and allow them to reach a stable product temperature (38-42°C).
  - Begin spraying the drug suspension onto the fluidized spheres using a peristaltic pump at a controlled rate.
  - Maintain the process parameters as specified in Table 2.
- Drying: After the entire suspension is sprayed, continue to fluidize the pellets for 15-20 minutes for final drying.
- Sieving: Sieve the drug-loaded pellets to remove any agglomerates.

#### 3.2. Protocol 2: Extended-Release Coating

This protocol details the application of the rate-controlling membrane onto the drug-loaded pellets.

- Coating Solution Preparation:
  - Dissolve Ethylcellulose and Dibutyl Sebacate (as a plasticizer, typically 20% w/w of the polymer) in a solvent system of methylene chloride and isopropyl alcohol (1:1 ratio).
  - Stir until all components are fully dissolved.



- Fluid Bed Coating (Wurster Process):
  - Charge the drug-loaded pellets into the Wurster coater.
  - Fluidize the pellets and stabilize the product temperature (35-40°C).
  - Spray the ethylcellulose solution onto the pellets at a controlled rate to achieve a specific weight gain (e.g., 10%). The amount of weight gain directly correlates with the thickness of the ER membrane and the duration of release.
  - Maintain the process parameters as specified in Table 2.
- Curing: After coating, the pellets must be cured to ensure proper film formation and a stable release profile. Transfer the coated pellets to a hot air oven and cure at 60°C for 2 hours.
- Final Sieving: Sieve the cured ER pellets to ensure a uniform particle size distribution.
- 3.3. Protocol 3: In-Vitro Dissolution Testing

This protocol is used to assess the drug release profile of the final ER pellets.

- Apparatus: USP Apparatus II (Paddle).
- Dissolution Medium: 900 mL of phosphate buffer, pH 6.8.
- Apparatus Speed: 100 RPM.
- Temperature: 37 ± 0.5°C.
- Procedure:
  - Place a quantity of pellets equivalent to one dose of **Tolterodine Tartrate** into each dissolution vessel.
  - Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
  - Replace the withdrawn volume with fresh, pre-warmed dissolution medium.



- $\circ~$  Filter the samples through a 0.45  $\mu m$  syringe filter.
- Analysis: Analyze the samples for **Tolterodine Tartrate** concentration using a UV-Vis spectrophotometer at the predetermined  $\lambda$ max. Calculate the cumulative percentage of drug released at each time point.

#### 4. Data Presentation

Table 1: Formulation Composition

| Component                        | Purpose     | Quantity per Batch (g) |
|----------------------------------|-------------|------------------------|
| Drug Layering                    |             |                        |
| MCC Spheres (Cellets® 700)       | Core        | 1000                   |
| Tolterodine Tartrate             | API         | 200                    |
| Hypromellose (3 cps)             | Binder      | 60                     |
| Isopropyl Alcohol                | Solvent     | 1800                   |
| Purified Water                   | Co-solvent  | 200                    |
| ER Coating (for 10% Weight Gain) |             |                        |
| Drug-Loaded Pellets              | Substrate   | 1000                   |
| Ethylcellulose (10 cps)          | ER Polymer  | 100                    |
| Dibutyl Sebacate                 | Plasticizer | 20                     |
| Methylene Chloride               | Solvent     | 900                    |
| Isopropyl Alcohol                | Co-solvent  | 900                    |

Table 2: Fluid Bed Process Parameters



| Parameter                | Drug Layering  | ER Coating     |
|--------------------------|----------------|----------------|
| Process Air Temperature  | 50 - 55°C      | 45 - 50°C      |
| Product Temperature      | 38 - 42°C      | 35 - 40°C      |
| Atomization Air Pressure | 1.8 - 2.2 bar  | 1.5 - 2.0 bar  |
| Spray Rate               | 15 - 25 g/min  | 10 - 20 g/min  |
| Air Volume               | 120 - 150 m³/h | 120 - 150 m³/h |

Table 3: In-Vitro Drug Release Profile

| Time (hours) | Cumulative % Drug Released (Mean ± SD, n=6) |
|--------------|---------------------------------------------|
| 1            | 12.5 ± 2.1                                  |
| 2            | 25.3 ± 3.5                                  |
| 4            | 48.9 ± 4.2                                  |
| 8            | 75.1 ± 5.0                                  |
| 12           | 88.6 ± 4.8                                  |
| 24           | > 95%                                       |

### 5. Visualizations









#### Click to download full resolution via product page

 To cite this document: BenchChem. [Application Note: Formulation and Evaluation of Extended-Release Pellets of Tolterodine Tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3421157#formulation-of-extended-release-pellets-of-tolterodine-tartrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com